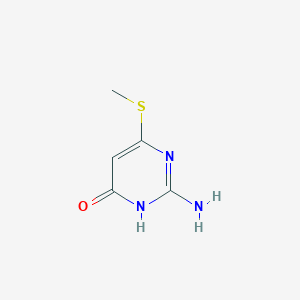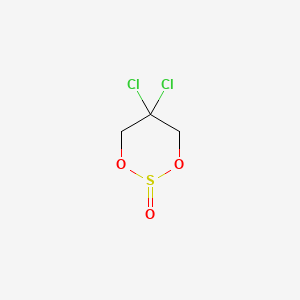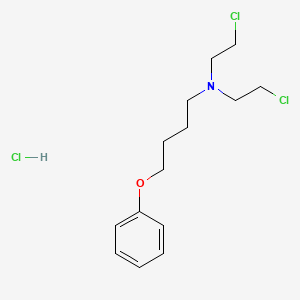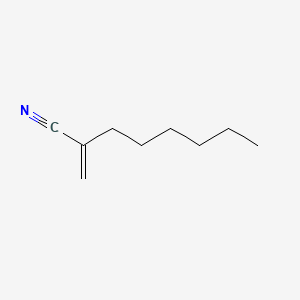
Octanenitrile, 2-methylene-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octanenitrile, 2-methylene-: is an organic compound with the molecular formula C₉H₁₅N It is a nitrile derivative, characterized by the presence of a methylene group attached to the octanenitrile backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Octanenitrile, 2-methylene- can be achieved through a one-pot method from Baylis-Hillman bromides. The reaction involves the treatment of Baylis-Hillman bromides with 1,4-diazabicyclo[2.2.2]octane (DABCO) followed by sodium borohydride in aqueous media (tetrahydrofuran:water, 1:1) at room temperature . This method is efficient and yields high amounts of the desired product.
Industrial Production Methods: While specific industrial production methods for Octanenitrile, 2-methylene- are not extensively documented, the general approach involves similar synthetic routes as described above, with potential scaling up using continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions: Octanenitrile, 2-methylene- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the nitrile group into other functional groups such as carboxylic acids.
Reduction: Reduction of the nitrile group can lead to the formation of primary amines.
Substitution: The methylene group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or alcohols are used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids and their derivatives.
Reduction: Primary amines.
Substitution: Various substituted nitriles and other derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Octanenitrile, 2-methylene- is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers .
Biology and Medicine:
Industry: In the industrial sector, Octanenitrile, 2-methylene- is utilized in the production of specialty chemicals and materials, including liquid crystalline polymers .
Mecanismo De Acción
The mechanism of action of Octanenitrile, 2-methylene- involves its interaction with various molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function.
Comparación Con Compuestos Similares
Octanenitrile: A simpler nitrile without the methylene group.
Heptanenitrile: A shorter-chain nitrile.
Nonanenitrile: A longer-chain nitrile.
Uniqueness: Octanenitrile, 2-methylene- is unique due to the presence of the methylene group, which imparts additional reactivity and versatility in chemical synthesis compared to its simpler counterparts .
Propiedades
Número CAS |
5633-86-3 |
|---|---|
Fórmula molecular |
C9H15N |
Peso molecular |
137.22 g/mol |
Nombre IUPAC |
2-methylideneoctanenitrile |
InChI |
InChI=1S/C9H15N/c1-3-4-5-6-7-9(2)8-10/h2-7H2,1H3 |
Clave InChI |
JEKLNUVCTRHZFZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(=C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3,4-Dimethoxyphenyl)methylideneamino]-3-methyl-6-propan-2-ylphenol](/img/structure/B14726227.png)

![N-[2-(4-ethylpiperazin-1-yl)phenyl]-2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanyl-acetamide](/img/structure/B14726247.png)
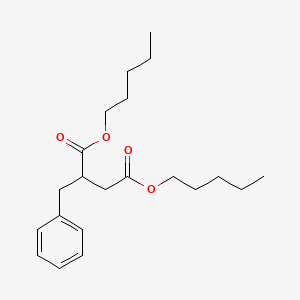

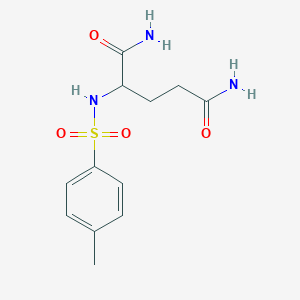
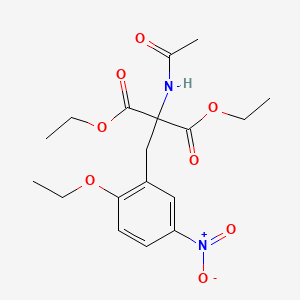
![3-(Bicyclo[2.2.1]hept-5-en-2-yl)pent-1-yn-3-ol](/img/structure/B14726284.png)
